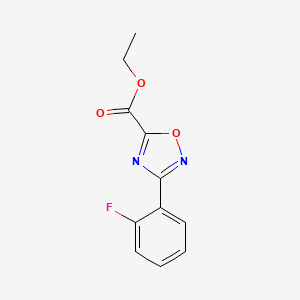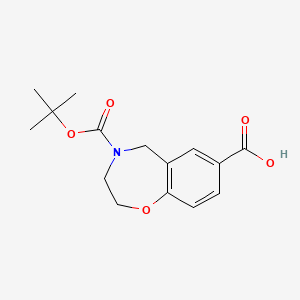
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to possess interesting chemical and biological properties due to the presence of the oxadiazole ring and the fluorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as refluxing specific precursors or employing one-pot synthesis methods. For instance, a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Similarly, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using trisodium citrate dihydrate as a catalyst . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, lattice parameters, and intermolecular interactions . For example, the crystal structure of a compound with a 4-fluorophenyl group was found to crystallize in the orthorhombic space group . These analyses are crucial for understanding the molecular conformation and potential reactivity of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from their interactions with biological targets or their behavior in various chemical environments. For instance, compounds with the oxadiazole moiety have shown remarkable anti-TB activity and superior anti-microbial activity . These findings suggest that Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate may also exhibit significant biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, Mass spectral studies, and thermogravimetric analysis (TGA) . These studies provide insights into the stability, solubility, and electronic properties of the compounds. For example, the synthesized compounds were characterized by their crystalline systems and the presence of specific intermolecular hydrogen bonds, which could influence the solubility and melting points of these materials .
Applications De Recherche Scientifique
Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include the oxadiazole nucleus, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives were found to possess significant antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, serves as a versatile building block in medicinal chemistry. It can be modified by various nucleophiles to form biologically relevant molecules (Jakopin, 2018).
Antihypertensive Activity : Derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid have shown antihypertensive activity in animal models. This indicates potential applications in cardiovascular drug development (Santilli & Morris, 1979).
Inhibitory Activity Against Xanthine Oxidase : Compounds derived from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, related to the oxadiazole class, have demonstrated in vitro xanthine oxidase inhibitory activity, which could be relevant in the treatment of gout or related conditions (Qi et al., 2015).
Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for their insecticidal properties, indicating potential applications in pest control (Shi et al., 2000).
Cytotoxic Evaluation for Cancer Research : Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and assessed for their anticancer properties, with some compounds showing notable cytotoxicity against cancer cell lines (Adimule et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of various ethyl oxadiazole derivatives provide insights into their molecular configurations, which is crucial for understanding their potential applications in drug design (Beltrame et al., 1993).
Antibacterial Activities : Some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities, indicating potential use in developing new antimicrobial agents (Jafari et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHYBXRGMMEZJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)


![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)